molecular formula C18H13FN4O2S B2626674 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536711-31-6

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Cat. No. B2626674
CAS RN: 536711-31-6
M. Wt: 368.39
InChI Key: QURXDKOYMJMKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various biological processes, including cell signaling, membrane trafficking, and cytoskeleton organization.

Mechanism Of Action

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide inhibits PLD activity by binding to the catalytic site of the enzyme and preventing the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA). PA is a signaling molecule that regulates various cellular processes, including membrane trafficking, cytoskeleton organization, and gene expression. By inhibiting PA production, 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide can alter these processes and affect cell behavior. 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide has been shown to selectively inhibit PLD1 and PLD2 isoforms, which are the major forms of PLD in mammalian cells.
Biochemical and Physiological Effects:
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of PLD activity by 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide can lead to changes in membrane structure and function, cytoskeleton organization, and intracellular signaling. 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models of inflammatory diseases. 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide has also been shown to affect insulin secretion in pancreatic beta cells and regulate synaptic plasticity in the brain.

Advantages And Limitations For Lab Experiments

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for PLD1 and PLD2 isoforms, which allows for the specific modulation of these enzymes without affecting other signaling pathways. However, there are also limitations to the use of 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide in lab experiments. It has been shown to have off-target effects on other enzymes, such as phospholipase A2 and sphingomyelinase, which can complicate the interpretation of results. Additionally, the effects of 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide on PLD activity can be cell type and context-dependent, which requires careful experimental design and interpretation.

Future Directions

There are several future directions for the study of 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide and its applications in scientific research. One area of interest is the development of more potent and selective PLD inhibitors that can be used to study the role of PLD in specific cellular processes. Another area of interest is the use of 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide in combination with other drugs or therapies to enhance their efficacy. 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide has also been proposed as a potential therapeutic agent for various diseases, and further studies are needed to evaluate its safety and efficacy in preclinical and clinical settings. Finally, the use of 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide in drug discovery and development could lead to the identification of novel targets and pathways for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide involves the reaction between 2-mercaptoacetamide and 3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indole-2-carboxylic acid, which is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide as a white solid. The yield of the synthesis is typically around 50-60%, and the purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide has been widely used as a research tool to study the role of PLD in various biological processes. PLD is involved in many cellular signaling pathways, including those that regulate cell growth, differentiation, and survival. By inhibiting PLD activity, 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide can modulate these pathways and provide insights into their functions. 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide has been used in studies on cancer, neurodegenerative diseases, inflammation, and infectious diseases. For example, 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide has been shown to inhibit the growth of breast cancer cells and reduce the severity of Alzheimer's disease in animal models.

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c19-10-5-7-11(8-6-10)23-17(25)16-15(22-18(23)26-9-14(20)24)12-3-1-2-4-13(12)21-16/h1-8,21H,9H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURXDKOYMJMKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

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